molecular formula C9H19F3O4SSi B180327 2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate CAS No. 164162-36-1

2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate

Cat. No. B180327
M. Wt: 308.39 g/mol
InChI Key: DUUWFQBUGWHIMO-UHFFFAOYSA-N
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Description

2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate is an organic compound with the molecular formula C9H19F3O4SSi . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development process and chemical production process .


Molecular Structure Analysis

The InChI string of 2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate is InChI=1S/C9H19F3O4SSi/c1-8(2,3)18(4,5)16-7-6-15-17(13,14)9(10,11)12/h6-7H2,1-5H3 . The Canonical SMILES is CC(C)(C)Si(C)OCCOS(=O)(=O)C(F)(F)F . The compound contains a total of 36 bonds, including 17 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, and 1 sulfonate .


Physical And Chemical Properties Analysis

The molecular weight of 2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate is 308.39 g/mol . It has a density of 1.172 , and a boiling point of 253℃ . The compound has 0 hydrogen bond donor count, 7 hydrogen bond acceptor count, and 6 rotatable bond count .

Scientific Research Applications

  • Application : Synthesis of complex molecules

    Method : The compound “2-((tert-Butyldimethylsilyl)oxy)ethanamine” is used in the introduction of a bulky tert-butyl dimethylsilyl group onto a cis-bis (alkenyl)oxirane used in Cope rearrangement . It is associated with a thiolane and promotes the chalcogenide-Morita-Baylis-Hillman reaction .

    Results : The introduction of the tert-butyl dimethylsilyl group can significantly influence the stereochemistry of the resulting compounds, which is crucial in the synthesis of complex organic molecules .

  • Application : Synthesis of bioactive compounds

    Method : The compound “(tert-Butyldimethylsilyloxy)acetaldehyde” can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . It is used as an important reagent in the total synthesis of (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A .

    Results : The use of this compound in the synthesis of these bioactive compounds has enabled the production of potential therapeutic agents .

properties

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxyethyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19F3O4SSi/c1-8(2,3)18(4,5)16-7-6-15-17(13,14)9(10,11)12/h6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUWFQBUGWHIMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCOS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19F3O4SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576730
Record name 2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate

CAS RN

164162-36-1
Record name 2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-(tert-butyldimethylsilyl)-ethylene glycol (125 mg, 0.71 mmol) and 2,6-lutidene (0.08 mL, 0.69 mmol) in 6 mL dichloromethane was cooled to −78° C. Trifluoromethanesulfonic anhydride (0.11 mL, 0.65 mmol) was added over a period of 5 min and stirring was continued for additional 15 min at −78° C. to complete the formation of the triflate. The triflate was used in situ for the reaction as described in 3.2 below.
Name
2-(tert-butyldimethylsilyl)-ethylene glycol
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
0.08 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.11 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Szychowski, JF Truchon… - Journal of medicinal …, 2014 - ACS Publications
This review brings to the forefront key synthetic modifications on natural products (NPs) that have yielded successful drugs. The emphasis is placed on the power of targeted chemical …
Number of citations: 103 pubs.acs.org

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